molecular formula C13H12F2N4O B2681456 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2309750-86-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2681456
CAS No.: 2309750-86-3
M. Wt: 278.263
InChI Key: IFVSZTHHTCWGMT-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Catalytic Asymmetric Synthesis

Research has developed enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available l-(+)-methionine, highlighting a practical approach for the catalytic asymmetric addition of organozinc reagents to aldehydes. This method has demonstrated high enantioselectivity, underlining the potential of azetidin-1-yl structures as chiral units in asymmetric synthesis (Wang et al., 2008).

Antibacterial and Antifungal Activity

Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, has been explored for pharmacological evaluation. These compounds were tested for antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as for antifungal activity against Candida albicans, showcasing the potential of azetidin-1-yl derivatives in antimicrobial applications (Mistry & Desai, 2006).

Anticancer Activity

The design and synthesis of aziridine-1,2,3-triazole hybrid derivatives have been investigated, with some compounds showing high efficacy against human leukemia (HL-60) cells and human hepatoma G2 cells. This indicates the compound's potential utility in developing new anticancer agents (Dong, Wu, & Gao, 2017).

Catalyst-Free Synthesis

A catalyst- and solvent-free synthesis approach for (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone via a microwave-assisted Fries rearrangement has been developed. This process emphasizes the compound's role as an intermediate in synthesizing structurally complex and biologically relevant molecules (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c14-10-2-1-3-11(15)12(10)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSZTHHTCWGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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